2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene
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Overview
Description
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a complex arrangement of phenyl groups and indene, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene typically involves the reaction of 2-bromoanthracene with diphenylethene under specific conditions. The process includes:
Reactants: 2-bromoanthracene and diphenylethene.
Solvent: Anhydrous tetrahydrofuran (THF).
Catalyst: n-Butyllithium (n-BuLi).
Temperature: The reaction is carried out at -78°C to ensure the stability of intermediates.
Procedure: The mixture is stirred under an inert atmosphere, usually argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor-mediated signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Known for its electrical charge transport properties and aggregated induced emission (AIE) behavior.
2-(2,2-Diphenylethenyl)naphthalene: Exhibits similar structural features but with different electronic properties.
Uniqueness
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene is unique due to its specific arrangement of phenyl groups and indene, which imparts distinct chemical and physical properties
Properties
CAS No. |
919789-17-6 |
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Molecular Formula |
C29H22 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(2,2-diphenylethenyl)-3-phenyl-1H-indene |
InChI |
InChI=1S/C29H22/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23)21-26-20-25-18-10-11-19-27(25)29(26)24-16-8-3-9-17-24/h1-19,21H,20H2 |
InChI Key |
CVZPMUZGFPQOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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